(2-Phenylbenzo[d]oxazol-4-yl)methanamine
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Overview
Description
(2-Phenylbenzo[d]oxazol-4-yl)methanamine is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylbenzo[d]oxazol-4-yl)methanamine typically involves the reaction of 2-aminobenzoxazole with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylbenzo[d]oxazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the aromatic ring or the oxazole moiety .
Scientific Research Applications
(2-Phenylbenzo[d]oxazol-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2-Phenylbenzo[d]oxazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
(2-Phenylbenzo[d]oxazol-6-yl)methanamine: Similar in structure but with a different substitution pattern on the benzoxazole ring.
(7-Chlorobenzo[d]oxazol-2-yl)methanamine: Contains a chlorine atom, which can alter its chemical and biological properties.
1-Phenyl-N-(benzothiazol-2-yl)methanimine: A related compound with a benzothiazole ring instead of a benzoxazole ring.
Uniqueness
(2-Phenylbenzo[d]oxazol-4-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H12N2O |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(2-phenyl-1,3-benzoxazol-4-yl)methanamine |
InChI |
InChI=1S/C14H12N2O/c15-9-11-7-4-8-12-13(11)16-14(17-12)10-5-2-1-3-6-10/h1-8H,9,15H2 |
InChI Key |
DWKQJJMCAAWQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)CN |
Origin of Product |
United States |
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